molecular formula C8H9ClO2S B3021908 1-(Chloromethyl)-4-(methylsulfonyl)benzene CAS No. 40517-43-9

1-(Chloromethyl)-4-(methylsulfonyl)benzene

Cat. No. B3021908
CAS RN: 40517-43-9
M. Wt: 204.67 g/mol
InChI Key: LXPRVXKHIXWBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-4-(methylsulfonyl)benzene is an organic compound that belongs to the family of organic halogen compounds . It is a derivative of benzene, which has a methyl group and a chloromethyl group attached to it .


Synthesis Analysis

The synthesis of 1-(Chloromethyl)-4-(methylsulfonyl)benzene can be achieved through a substitution reaction between methylbenzene and chlorine . This reaction occurs in the presence of ultraviolet light, typically sunlight . The reaction doesn’t stop at the formation of (chloromethyl)benzene, and all the hydrogens in the methyl group can in turn be replaced by chlorine atoms .


Molecular Structure Analysis

The molecular structure of 1-(Chloromethyl)-4-(methylsulfonyl)benzene consists of a benzene ring with a methyl group and a chloromethyl group attached to it . The brackets in the name emphasize that the chlorine is part of the attached methyl group, and isn’t on the ring .


Chemical Reactions Analysis

The chemical reactions involving 1-(Chloromethyl)-4-(methylsulfonyl)benzene primarily involve substitution reactions . The reaction between methylbenzene and chlorine in the presence of ultraviolet light results in a substitution reaction in the methyl group . All the hydrogens in the methyl group can in turn be replaced by chlorine atoms .


Physical And Chemical Properties Analysis

While specific physical and chemical properties for 1-(Chloromethyl)-4-(methylsulfonyl)benzene were not found, it can be inferred from related compounds that it is likely to be a colorless, mobile liquid with a characteristic odor . It is also likely to be denser than water and practically insoluble in it, but soluble in a number of organic solvents .

Scientific Research Applications

Photoinitiators and Photocrosslinkers

Remember to handle 4-(methylsulfonyl)benzyl chloride with care, as it is corrosive and can cause severe skin burns and eye damage . If you’re working with this compound, use appropriate safety precautions, such as a chemical fume hood, protective gloves, and eye protection. 🌟

Future Directions

The future directions for the study and use of 1-(Chloromethyl)-4-(methylsulfonyl)benzene could involve further exploration of its synthesis and potential applications. For instance, the protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation, has been reported . This could potentially open up new avenues for the synthesis and application of 1-(Chloromethyl)-4-(methylsulfonyl)benzene and related compounds .

properties

IUPAC Name

1-(chloromethyl)-4-methylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPRVXKHIXWBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960924
Record name 1-(Chloromethyl)-4-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-4-(methylsulfonyl)benzene

CAS RN

53606-06-7, 40517-43-9
Record name Benzene, 1-(bromomethyl)-4-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053606067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Chloromethyl)-4-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(chloromethyl)-4-methanesulfonylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Chloromethyl)-4-(methylsulfonyl)benzene
Reactant of Route 2
Reactant of Route 2
1-(Chloromethyl)-4-(methylsulfonyl)benzene
Reactant of Route 3
Reactant of Route 3
1-(Chloromethyl)-4-(methylsulfonyl)benzene
Reactant of Route 4
Reactant of Route 4
1-(Chloromethyl)-4-(methylsulfonyl)benzene
Reactant of Route 5
Reactant of Route 5
1-(Chloromethyl)-4-(methylsulfonyl)benzene
Reactant of Route 6
Reactant of Route 6
1-(Chloromethyl)-4-(methylsulfonyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.